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The quest for efficient and cost-effective electrocatalysts for water splitting—a cornerstone of

the hydrogen economy—has identified nickel-cobalt (Ni-Co) layered double hydroxides (LDHs)

as exceptionally promising materials, particularly for the oxygen evolution reaction (OER).[1][2]

The synergy between nickel and cobalt is known to create a unique electronic environment that

enhances electrocatalytic properties.[1][2] Density Functional Theory (DFT) has emerged as an

indispensable tool in this field, providing atomic-level insights into reaction mechanisms,

identifying active sites, and predicting the performance of novel material compositions, thereby

accelerating the design of advanced electrocatalysts.

This guide provides a comparative analysis of recent DFT studies on Ni-Co hydroxide and

related materials, supported by experimental data. We will delve into the quantitative

performance metrics, outline common experimental and computational protocols, and visualize

key workflows and reaction pathways.

Performance Comparison of Ni-Co-Based
Electrocatalysts
DFT studies consistently reveal that the catalytic activity of Ni-Co hydroxides can be

significantly enhanced by incorporating a third transition metal, such as iron (Fe).[1][2][3] Fe

doping can modify the electronic structure, optimize the binding energies of reaction

intermediates, and increase the number of active sites.[1][2] The following table summarizes

key performance data from both experimental studies and DFT predictions for various Ni-Co-

based electrocatalysts.
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Catalyst
Material

Reaction

Overpotenti
al (mV) @
Current
Density
(mA·cm⁻²)

Tafel Slope
(mV·dec⁻¹)

Electrolyte
Key DFT
Insight /
Finding

Fe-doped

NiCo LDH
OER 289 @ 50 Not specified 1.0 M KOH

Fe doping

leads to a

redistribution

of electron

density,

enhancing

the

adsorption of

hydroxide

ions and

facilitating

electron

transfer.[1][2]

Undoped

NiCo LDH
OER 450 @ 50 Not specified 1.0 M KOH

Serves as a

baseline,

showing

significantly

higher

overpotential

compared to

doped

versions.[1]

[2]

Ni₄Co₄Fe₂-

LDH/NF

OER 222 @ 20 61.2 Not specified Fe doping

significantly

changes the

catalyst's

morphology,

increasing

the active

surface area
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and providing

more active

sites.[3]

Ni₂Co-

LDH@C
HER 164.8 @ 10 113.9 1.0 M KOH

DFT

calculations

showed that

increased Ni

content

facilitates the

water

hydrolysis

step in the

alkaline HER.

[4]

Ni₂Co-

LDH@C
OER 183.4 @ 10 108.3 1.0 M KOH

The carbon

substrate

enhances

electron

transfer,

improving

electrical

conductivity

and catalytic

activity.[4]

Ni@NiFe-2

(DFT

Prediction)

OER 210

(predicted)

Not specified Not

applicable

Theoretical

screening

identified this

composition

as having

extraordinary

OER

performance,

competitive

with precious

metal
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catalysts like

RuO₂.[5]

Ni₈₈%Fe₆%C

o₆%OOH

(DFT Study)

OER
Not

applicable

Not

applicable

Not

applicable

DFT

simulations

predicted

high stability

and efficiency

due to a

significant

increase in

water

adsorption

energy on the

catalyst

surface.[6]

NiCo₂O₄ OER 420 @ 10 84.1 Not specified

DFT

calculations

confirmed

that the

synergy

between Co

and Ni atoms

significantly

reduces the

energy

barrier for the

rate-

determining

step (OH* to

O*).[7]

Experimental and Computational Protocols
A comprehensive understanding of electrocatalyst performance relies on standardized

experimental procedures and robust computational models.
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Experimental Protocols
Catalyst Synthesis (Hydrothermal Method): A common route for preparing doped Ni-Co

LDHs involves a one-step hydrothermal process.[1][2][3] Typically, salts of nickel (e.g.,

Ni(NO₃)₂·6H₂O), cobalt (e.g., Co(NO₃)₂·6H₂O), and the dopant metal (e.g., FeCl₃·6H₂O) are

dissolved in deionized water with a precipitating agent/structure-directing agent like urea and

ammonium fluoride. This solution, containing a substrate like nickel foam (NF), is sealed in a

Teflon-lined autoclave and heated (e.g., at 120°C for 12 hours). The resulting material is then

washed with deionized water and ethanol and dried.

Electrochemical Characterization: All measurements are typically performed in a three-

electrode cell using the prepared material as the working electrode, a graphite rod or Pt plate

as the counter electrode, and a saturated calomel electrode (SCE) or Hg/HgO as the

reference electrode. The electrolyte is commonly a 1.0 M KOH solution.[1][2]

Linear Sweep Voltammetry (LSV): Used to measure the catalytic activity. The potential is

swept at a slow scan rate (e.g., 5 mV·s⁻¹) and the current density is recorded. The

overpotential required to reach a specific current density (e.g., 10 or 50 mA·cm⁻²) is a key

performance metric.[1][2][4]

Tafel Analysis: The Tafel slope is derived from the linear region of a plot of overpotential

versus the logarithm of the current density (η = b log(j) + a).[8] A smaller Tafel slope

indicates more favorable reaction kinetics.[4][7]

Electrochemical Impedance Spectroscopy (EIS): Performed to analyze charge-transfer

resistance (Rct). A smaller semicircle in the Nyquist plot corresponds to faster charge

transfer and better kinetics.[3]

Electrochemical Active Surface Area (ECSA): Estimated from the double-layer

capacitance (Cdl), which is measured using cyclic voltammetry at various scan rates in a

non-Faradaic region.[1][2]

DFT Computational Protocol
Structural Modeling: The process begins by constructing a slab model of the catalyst surface,

such as the (001) surface of β-NiOOH.[6] Dopant atoms (e.g., Co, Fe) are then substituted

into the Ni sites to create models of the doped catalysts.[6]
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Calculation Parameters: DFT calculations are commonly performed using software like the

Vienna Ab initio Simulation Package (VASP). The Perdew–Burke–Ernzerhof (PBE) functional

within the generalized gradient approximation (GGA) is often used. To account for strong

electron correlation in transition metals, a Hubbard U correction (GGA+U) is typically applied.

Adsorption Energy Calculation: The interaction of reaction intermediates (e.g., *OH, *O,

*OOH for OER) with the catalyst surface is modeled. The adsorption energy (E_ads) is

calculated to determine the stability of these intermediates on the active sites.

Gibbs Free Energy Calculation: The Gibbs free energy (ΔG) for each elementary step of the

reaction (e.g., the four steps of the OER) is calculated. This involves computing the

electronic energy from DFT, zero-point energy (ZPE), and entropic contributions.

Overpotential Determination: The potential-determining step (PDS) is identified as the step

with the largest positive Gibbs free energy change (ΔG). The theoretical overpotential (η) is

then calculated as η = (ΔG_PDS / e) - 1.23 V, where 1.23 V is the equilibrium potential for

the OER.

Visualizing DFT Workflows and Reaction Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex

processes involved in DFT studies of electrocatalysis.
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Caption: A typical workflow for a DFT study in electrocatalysis.
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Caption: The four-step adsorbate evolution mechanism for the OER.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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